N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
- Starting materials: Pyridine-2-carboxylic acid or its derivatives.
- Reaction conditions: Amidation reactions using coupling reagents like EDCI or DCC.
Step 4: Benzylation
- Starting materials: Benzyl chloride or benzyl bromide.
- Reaction conditions: N-alkylation using base catalysts like NaH or K2CO3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridazinone and pyridine moieties. The final step often involves the benzylation of the nitrogen atom on the piperidine ring.
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Step 1: Synthesis of Piperidine Ring
- Starting materials: 4-piperidone and appropriate reagents.
- Reaction conditions: Catalytic hydrogenation or reductive amination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can target the pyridazinone moiety, converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers or nanomaterials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Incorporation into formulations for skincare or haircare products.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
- N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups that confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, reactivity, and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-benzyl-1-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-26-22(29)11-10-21(25-26)27-15-12-19(13-16-27)23(30)28(20-9-5-6-14-24-20)17-18-7-3-2-4-8-18/h2-11,14,19H,12-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUZPQYMRNMXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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